molecular formula C13H13NO2 B1276699 (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 775280-91-6

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B1276699
CAS No.: 775280-91-6
M. Wt: 215.25 g/mol
InChI Key: BIOQBKBTOAMMDG-GFCCVEGCSA-N
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Description

®-3-Amino-3-(naphthalen-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure, making it a unique derivative of phenylalanine

Scientific Research Applications

Fluorescence Derivatisation

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is used in fluorescence derivatisation of amino acids. It is coupled to amino acids' main and lateral chains, producing derivatives with strong fluorescence. These derivatives, when combined with specific reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, making them useful in biological assays (Frade et al., 2007).

Biosynthetic Incorporation in Proteins

This compound has been successfully incorporated biosynthetically into proteins at specific sites in yeast cells. The incorporation of this fluorescent amino acid aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).

NMDA Receptor Binding Affinities

Variants of this compound have been synthesized and evaluated for their binding affinities to NMDA receptors. These compounds have shown potential in the development of competitive NMDA antagonists with analgesic activity (Swahn et al., 1996).

Catalytic Activity

The synthesis of 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles, involving this compound, demonstrates its utility in creating catalysts with strong Bronsted acid sites. These catalysts have been effectively used in esterification processes (Adam et al., 2011).

Synthesis of Small Molecule Inhibitors

This compound has been used in the synthesis of novel small molecule inhibitors with potential applications in medicinal chemistry. These inhibitors target specific enzymes, aiding in the understanding and manipulation of biological processes (Gomaa et al., 2011).

Photophysical Studies

Photophysical studies of naproxen-based chiral dyads involve this compound. These studies provide insights into excited state intramolecular interactions, which are crucial for understanding photophysical and photochemical properties in various biological and chemical processes (Jiménez et al., 2007).

Photophysical Behavior in Solvent Mixtures

The compound's analogs are explored in the study of photophysical behavior in various solvents. This research is essential for understanding the applications of these compounds in biological systems and their interactions with different solvents (Moreno Cerezo et al., 2001).

Safety and Hazards

The safety information for “®-3-Amino-3-(naphthalen-1-yl)propanoic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available naphthalene derivative.

    Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation to introduce a propanoic acid moiety.

    Amination: The intermediate is then subjected to reductive amination to introduce the amino group at the alpha position.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid may involve

Properties

IUPAC Name

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOQBKBTOAMMDG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426123
Record name (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775280-91-6
Record name (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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